molecular formula C12H15N3 B1587969 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine CAS No. 93906-75-3

3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine

Cat. No.: B1587969
CAS No.: 93906-75-3
M. Wt: 201.27 g/mol
InChI Key: PCQUTABEOMKBTK-UHFFFAOYSA-N
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Description

3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine is a compound that features an imidazole ring attached to a phenylpropanamine structure. Imidazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine typically involves the condensation of 3-(1H-imidazol-1-yl) propan-1-amine with various benzaldehyde derivatives. The reaction conditions often include the use of catalysts such as nickel or rhodium to facilitate the cyclization and formation of the imidazole ring .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol .

Major Products

The major products formed from these reactions include substituted imidazole derivatives, oxides, and reduced amine compounds .

Scientific Research Applications

3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of the target molecule. This interaction can lead to the inhibition or activation of biological pathways, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine is unique due to its specific structure, which combines the properties of both imidazole and phenylpropanamine. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .

Properties

IUPAC Name

3-imidazol-1-yl-1-phenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c13-12(11-4-2-1-3-5-11)6-8-15-9-7-14-10-15/h1-5,7,9-10,12H,6,8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCQUTABEOMKBTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCN2C=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20406747
Record name 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93906-75-3
Record name 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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